

Application Notes: DPPH Assay for 3-O-Feruloylquinic Acid Antioxidant Capacity

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Compound of Interest

Compound Name: 3-O-Feruloylquinic acid

Cat. No.: B104419

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These application notes provide a comprehensive protocol for determining the antioxidant capacity of **3-O-Feruloylquinic acid** using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This method is a rapid, simple, and widely adopted technique to evaluate the ability of compounds to act as free radical scavengers or hydrogen donors.

Introduction

3-O-Feruloylquinic acid, a derivative of quinic acid and ferulic acid, is a phenolic compound found in various plants and is known for its antioxidant properties.[1][2] The DPPH assay is based on the principle that the stable DPPH radical, which is deep violet in color, is reduced to the pale yellow, non-radical form, DPPH-H, in the presence of an antioxidant.[3][4] The degree of this color change, measured as a decrease in absorbance at 517 nm, is directly proportional to the antioxidant's radical scavenging activity.[4] This protocol offers a detailed guide for researchers to reliably and reproducibly assess the antioxidant potential of **3-O-Feruloylquinic acid**.

Data Presentation

The antioxidant activity of **3-O-Feruloylquinic acid** is quantified by its ability to scavenge the DPPH radical. This is typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Compound	DPPH Radical Scavenging IC50
3-O-Feruloylquinic acid	0.06 mg/mL[1]
Ascorbic Acid (Standard)	Varies (typically in the µg/mL range)
Trolox (Standard)	Varies (typically in the µM or µg/mL range)[5]

Note: IC50 values are dependent on specific assay conditions. The values for standards are provided for a general comparison.

Experimental Protocol

This protocol is designed for a 96-well microplate format for high-throughput analysis.

Principle of the Assay

The antioxidant (AH) donates a hydrogen atom to the stable DPPH radical, resulting in its reduction to DPPH-H. This reaction leads to a color change from violet to yellow, which is monitored spectrophotometrically at 517 nm.[3][6][7]

Reaction: $\text{DPPH}^\bullet \text{ (Violet)} + \text{AH} \rightarrow \text{DPPH-H (Yellow)} + \text{A}^\bullet$

Materials and Reagents

- **3-O-Feruloylquinic acid** (Test Compound)
- 2,2-diphenyl-1-picrylhydrazyl (DPPH), >95% purity
- Ascorbic Acid or Trolox (Positive Control)
- Methanol (Spectrophotometric grade)[8]
- 96-well clear, flat-bottom microplates[9][10]
- Microplate reader capable of measuring absorbance at 517 nm[8][9]
- Adjustable micropipettes and tips

- Analytical balance
- Amber-colored volumetric flasks or flasks covered in aluminum foil[3][8]

Preparation of Solutions

- DPPH Working Solution (0.1 mM):
 - Accurately weigh approximately 3.94 mg of DPPH powder.
 - Dissolve it in 100 mL of methanol in an amber-colored volumetric flask or a flask wrapped in aluminum foil to protect it from light.[8]
 - Stir the solution until the DPPH is completely dissolved.
 - The absorbance of this working solution at 517 nm should be approximately 1.0 ± 0.2 . [4] [11] Adjust the concentration with methanol if necessary.
 - Prepare this solution fresh just before use and keep it protected from light.[4][8]
- **3-O-Feruloylquinic Acid** Stock Solution (e.g., 1 mg/mL):
 - Weigh 1 mg of **3-O-Feruloylquinic acid** and dissolve it in 1 mL of methanol.
 - From this stock solution, prepare a series of dilutions in methanol to obtain a range of final concentrations for testing (e.g., 0.01 to 0.2 mg/mL).
- Positive Control Stock Solution (e.g., 1 mg/mL Ascorbic Acid):
 - Prepare a 1 mg/mL stock solution of ascorbic acid in methanol.
 - From this stock, prepare a series of dilutions to obtain final concentrations typically ranging from 2 to 50 $\mu\text{g/mL}$. [4]

Assay Procedure (96-Well Plate)

- Plate Setup:

- Test Wells: Add 100 μ L of the different concentrations of **3-O-Feruloylquinic acid** to their respective wells.
- Positive Control Wells: Add 100 μ L of the different concentrations of the ascorbic acid standard to their respective wells.
- Control (Blank): Add 100 μ L of methanol to these wells. This will be used to measure the absorbance of the uninhibited DPPH radical (A_{control}).[\[8\]](#)
- Sample Blank Wells: Add 100 μ L of the highest concentration of **3-O-Feruloylquinic acid** and 100 μ L of methanol (instead of DPPH solution). This is to correct for any background absorbance of the sample itself.
- Reaction Initiation:
 - Add 100 μ L of the DPPH working solution to all wells except the Sample Blank wells.[\[9\]](#)
[\[10\]](#)
 - Mix thoroughly by gentle pipetting.
- Incubation:
 - Incubate the plate in the dark at room temperature for 30 minutes.[\[3\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#) The incubation time is crucial as the reaction rate can vary.[\[8\]](#)
- Absorbance Measurement:
 - Measure the absorbance of each well at 517 nm using a microplate reader.[\[8\]](#)[\[9\]](#)
 - Zero the spectrophotometer with a blank containing 200 μ L of methanol.

Data Analysis and Calculations

- Correct for Background Absorbance: If the sample blank shows significant absorbance, subtract this value from the corresponding test well readings.
- Calculate Percentage of DPPH Radical Scavenging Activity: Use the following formula to calculate the percent inhibition for each concentration:[\[4\]](#)

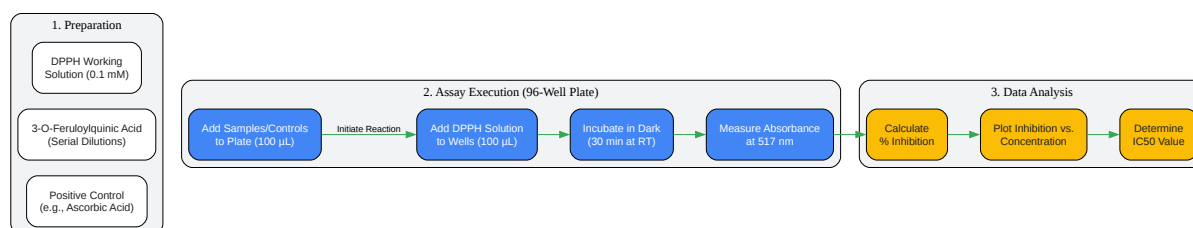
$$\% \text{ Inhibition} = [(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] * 100$$

Where:

- A_{control} is the absorbance of the control (DPPH solution and methanol).
- A_{sample} is the absorbance of the sample (DPPH solution and **3-O-Feruloylquinic acid** or positive control).
- Determine the IC50 Value:
 - Plot a graph of the percentage of inhibition versus the corresponding concentrations of **3-O-Feruloylquinic acid**.
 - The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical. This can be determined from the graph using linear or non-linear regression analysis.[\[4\]](#)[\[8\]](#)

Visualizations

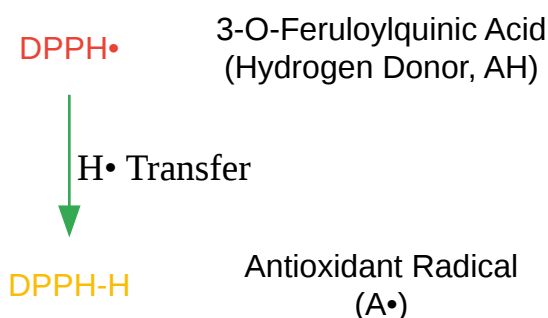
Experimental Workflow Diagram



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Caption: Workflow for the DPPH antioxidant capacity assay.

Signaling Pathway (Radical Scavenging Mechanism)



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Caption: Hydrogen atom transfer from antioxidant to DPPH radical.

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